molecular formula C13H20FN5 B11755605 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11755605
M. Wt: 265.33 g/mol
InChI Key: SDUWVCLXGOQMGA-UHFFFAOYSA-N
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Description

The compound [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a heterocyclic amine featuring two pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound’s unique structure, with both ethyl and fluoro substituents, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the pyrazole rings or the fluoro substituent, potentially yielding dihydropyrazoles or defluorinated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro-substituted pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Carbonyl derivatives.

    Reduction: Dihydropyrazoles or defluorinated compounds.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The pyrazole rings can engage in hydrogen bonding and π-π interactions, while the fluoro group can enhance binding affinity through electronic effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazole: Lacks the fluoro substituent and the second pyrazole ring.

    1-ethyl-5-fluoro-1H-pyrazole: Similar but lacks the second pyrazole ring and the methylene bridge.

    1-ethyl-3-methyl-5-fluoro-1H-pyrazole: Contains both ethyl and fluoro groups but lacks the second pyrazole ring.

Uniqueness

The presence of two pyrazole rings, each with distinct substituents, makes [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine unique.

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(1-ethyl-3-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C13H20FN5/c1-4-18-9-12(10(3)17-18)7-15-6-11-8-16-19(5-2)13(11)14/h8-9,15H,4-7H2,1-3H3

InChI Key

SDUWVCLXGOQMGA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=C(N(N=C2)CC)F

Origin of Product

United States

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